molecular formula C25H25N3O3S2 B2635195 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide CAS No. 1252911-42-4

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide

Cat. No. B2635195
CAS RN: 1252911-42-4
M. Wt: 479.61
InChI Key: YVHVSUIIQKJEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives, which this compound is a part of, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidine derivatives generally involve cyclization reactions . The most common synthetic methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives .

Scientific Research Applications

Synthesis and Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The synthesis process involves the treatment of precursor compounds with different reagents to obtain novel derivatives with potent anticancer activities, comparable to known chemotherapeutic agents like doxorubicin. Some derivatives have shown marked growth inhibition of cancer cells, indicating their potential as therapeutic agents in oncology (Hafez & El-Gazzar, 2017).

Dual Enzyme Inhibition

Another study focused on the synthesis of thieno[3,2-d]pyrimidine derivatives as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and cell replication. These compounds exhibited significant inhibitory activity against both human TS and DHFR, suggesting their utility in cancer treatment through a novel mechanism of action (Gangjee et al., 2008).

Antimicrobial Activities

Thieno[3,2-d]pyrimidine compounds have also been synthesized with the aim of exploring their antibacterial activities. These compounds were tested against a variety of gram-positive and gram-negative bacteria, showing strong bactericidal effects against certain strains. The synthesis of these derivatives involves various chemical reactions to introduce the desired functional groups that confer antimicrobial properties (Abdel‐Hafez, 2010).

Structural Studies

Crystal structure analysis of thieno[3,2-d]pyrimidine derivatives has provided insights into their molecular conformations and potential interactions with biological targets. These studies contribute to the understanding of how structural features influence the biological activities of these compounds and aid in the design of more effective therapeutic agents (Subasri et al., 2017).

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures should be taken during its use.

Future Directions

The compound belongs to the class of thieno[3,2-d]pyrimidines, which are known to exhibit diverse biological activities . Therefore, future research could focus on exploring its potential biological activities and applications in medicinal chemistry.

properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-16-4-5-19(12-17(16)2)14-28-24(30)23-21(10-11-32-23)27-25(28)33-15-22(29)26-13-18-6-8-20(31-3)9-7-18/h4-12H,13-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHVSUIIQKJEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide

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